2-Methyl-1H-imidazole-4-carbaldehyde
Description
Significance of Imidazole (B134444) Scaffolds in Organic and Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First successfully synthesized in 1858, this structural motif is a fundamental component of several naturally occurring and synthetic bioactive molecules. dovepress.com Its prevalence in essential biological molecules like the amino acid histidine, histamine, and purines underscores its biological significance. dovepress.comresearchgate.net
In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets. researchgate.netnih.gov The two nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzymes and receptors. dovepress.comnih.gov This versatile binding capability has led to the development of numerous imidazole-based drugs with a broad spectrum of therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory agents. dovepress.comresearchgate.netnih.gov The structural features of the imidazole ring allow for modifications that can fine-tune a compound's pharmacological profile, enhancing its efficacy and reducing potential side effects. dovepress.com
Role of Formylimidazoles as Versatile Synthetic Intermediates in Academic Research
Formylimidazoles, or imidazole carbaldehydes, are imidazole rings substituted with an aldehyde (-CHO) group. The presence of the reactive aldehyde group makes these compounds highly valuable as building blocks in organic synthesis. nih.govchemicalbook.com The formyl group can undergo a wide range of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and multicomponent reactions to form more complex heterocyclic systems. researchgate.netbeilstein-archives.org
This versatility allows chemists to use formylimidazoles as starting materials for constructing a diverse library of molecules. chemicalbook.combeilstein-journals.org For example, they are key precursors in the synthesis of various substituted imidazoles, which are then incorporated into larger molecules of pharmaceutical interest. nih.govresearchgate.netdergipark.org.tr The ability to introduce a formyl group onto an imidazole ring and then elaborate it into other functionalities is a powerful strategy in the design and synthesis of new chemical entities. researchgate.net
Overview of Current Research Trajectories Involving 2-Methyl-1H-imidazole-4-carbaldehyde
This compound is a specific formylimidazole that has garnered attention as a key intermediate in synthetic chemistry. Its structure, featuring both a methyl and a formyl group on the imidazole ring, provides specific reactivity and steric properties that are exploited in various synthetic routes.
Current research involving this compound often focuses on its application as a crucial building block in the synthesis of pharmaceutical agents. One notable example is its use as an intermediate in the manufacturing process of certain drugs. For instance, it is a known intermediate in the synthesis of Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. nih.gov The synthesis of such complex molecules requires precise and efficient methods, and the use of well-defined intermediates like this compound is critical to achieving high yields and purity in the final product.
Research also explores the further functionalization of this compound to create novel derivatives with potential biological activity. The reactivity of the aldehyde group allows for its conversion into various other functional groups, leading to the generation of new libraries of imidazole-based compounds for screening in drug discovery programs.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H6N2O |
| Molecular Weight | 110.11 g/mol |
| CAS Number | 35034-22-1 |
| Synonyms | 2-Methyl-1H-imidazole-4-carboxaldehyde, 2-methyl-4-formylimidazole, 4-Formyl-2-methyl-1H-imidazole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-6-2-5(3-8)7-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWULFIBGPXWGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383812 | |
| Record name | 2-Methyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35034-22-1 | |
| Record name | 2-Methyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1H-imidazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies and Derivatization Pathways of 2 Methyl 1h Imidazole 4 Carbaldehyde
Regioselective Synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde
The precise placement of the formyl group on the 2-methylimidazole (B133640) scaffold is critical for its utility as a synthetic building block. Regioselectivity can be achieved through either direct formylation of the pre-formed heterocycle or by constructing the ring from acyclic precursors bearing the required functionalities.
Direct formylation of an existing 2-methylimidazole ring is an efficient route to the target compound. The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.com
The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich imidazole (B134444) ring. The imidazole ring, activated by the nitrogen atoms and the methyl group, undergoes electrophilic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. chemistrysteps.com For 2-methylimidazole, the formylation is directed to the C4 (or C5) position, which is electronically activated and less sterically hindered than the C2 position.
| Reactant | Reagents | Product | Description |
| 2-Methylimidazole | 1. POCl₃, DMF2. H₂O (hydrolysis) | This compound | Electrophilic formylation of the electron-rich imidazole ring. |
Building the imidazole ring from acyclic components allows for the pre-placement of functional groups, offering an alternative regioselective strategy. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), known as the Debus synthesis. Variations of this method can be adapted to yield the target molecule.
Another versatile multistep approach involves the transformation of other heterocyclic systems. For instance, synthetic routes starting from isoxazole (B147169) derivatives have been reported. chemicalbook.com A plausible pathway begins with a precursor like N-(4-isoxazolyl)acetamide, where the isoxazole ring can be cleaved and rearranged under specific conditions to form the imidazole core with the desired substitution pattern. Such methods, while often involving more steps, can provide access to specifically substituted imidazoles that are difficult to obtain through direct functionalization. chemicalbook.comorganic-chemistry.org
A generalized multistep sequence can be conceptualized as follows:
Preparation of a Key Intermediate: Synthesis of an α-dicarbonyl or an equivalent precursor.
Ring Formation: Condensation with an amidine (e.g., acetamidine) or its equivalent to form the 2-methylimidazole ring.
Functional Group Introduction/Modification: Introduction of the formyl group or unmasking of a protected aldehyde functionality.
Functional Group Transformations and Derivatization of the Aldehyde Moiety
The carbaldehyde group at the C4 position is a reactive handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of imidazole derivatives.
The aldehyde functionality readily undergoes condensation with hydroxylamine (B1172632) and primary amines to form oximes and imines (Schiff bases), respectively.
Oxime Formation: The reaction of this compound with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, yields the corresponding this compound oxime. evitachem.com This reaction is typically performed under gentle conditions in an aqueous or alcoholic medium to achieve high yields. evitachem.com
Imine (Schiff Base) Formation: Condensation with primary amines provides imines. This reaction is fundamental to the synthesis of various ligands for metal complexes and other biologically active molecules. ijapbc.cominternationaljournalcorner.comderpharmachemica.com For example, reacting the aldehyde with anilines or amino acids in a suitable solvent like methanol (B129727) or ethanol (B145695), often with acid catalysis, leads to the formation of the corresponding Schiff base. internationaljournalcorner.comedu.krd
| Reactant | Reagent | Product Type | General Structure |
| This compound | Hydroxylamine (NH₂OH) | Oxime | Imidazole-CH=N-OH |
| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | Imidazole-CH=N-R |
The oxidation state of the carbaldehyde carbon can be easily modified through reduction to an alcohol or oxidation to a carboxylic acid.
Reduction to Alcohol: The formyl group can be selectively reduced to a hydroxymethyl group to yield (2-Methyl-1H-imidazol-4-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation. ugm.ac.idnih.govnih.gov The choice of reagent depends on the presence of other reducible functional groups in the molecule. reddit.com The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. ugm.ac.id
Oxidation to Carboxylic Acid: Oxidation of the aldehyde furnishes 2-Methyl-1H-imidazole-4-carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in neutral or alkaline conditions can be employed. nih.govnih.goviosrjournals.org Care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the imidazole ring. nih.gov This transformation is valuable for creating derivatives used in peptide synthesis or as ligands in coordination chemistry. nih.gov
| Starting Material | Reaction Type | Typical Reagents | Product |
| This compound | Reduction | NaBH₄ or LiAlH₄ | (2-Methyl-1H-imidazol-4-yl)methanol |
| This compound | Oxidation | KMnO₄ | 2-Methyl-1H-imidazole-4-carboxylic acid |
As an extension of imine formation, condensation reactions with various binucleophiles can lead to the synthesis of more complex heterocyclic systems. The formation of a Schiff base is the initial, key step in these reactions. internationaljournalcorner.comedu.krd
The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) linkage. edu.krd These reactions are typically reversible and often catalyzed by acid. The resulting Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates. For example, a Schiff base derived from an o-phenylenediamine (B120857) can be cyclized to form a benzimidazole (B57391) ring, demonstrating how the aldehyde acts as a gateway to fused heterocyclic systems.
Modifications of the Imidazole Ring System
The imidazole ring of this compound is amenable to various modifications, primarily at the nitrogen atoms and the C5 carbon position. These modifications are crucial for tuning the molecule's physicochemical properties and for constructing more complex derivatives.
The presence of an acidic N-H proton in the imidazole ring allows for straightforward derivatization at the N1 or N3 positions through alkylation and arylation reactions.
N-Alkylation: N-alkylation is a common strategy to introduce alkyl groups onto the imidazole nitrogen. This is typically achieved by deprotonating the imidazole with a suitable base, followed by nucleophilic substitution with an alkyl halide. Common bases include potassium hydroxide (B78521) (KOH), potassium carbonate (K2CO3), and sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). derpharmachemica.comgoogle.com For instance, the N-alkylation of the closely related 4-methyl-1H-imidazole-5-carbaldehyde has been successfully performed using NaH to deprotonate the imidazole, followed by reaction with various primary alkyl halides. researchgate.net The choice of base and solvent can influence the reaction's efficiency and regioselectivity in unsymmetrical imidazoles. derpharmachemica.comotago.ac.nz Studies on 2-methyl-4-nitroimidazole have shown that N-alkylation can be effectively carried out, and the resulting derivatives exhibit significant biological activity. nih.gov The use of potassium hydroxide impregnated on alumina (B75360) represents a milder, reusable system for N-alkylation. ciac.jl.cn
Table 1: Reagents for N-Alkylation of Imidazoles This table is interactive. Users can sort by reagent type, base, or solvent.
| Reagent Type | Example Reagent | Typical Base | Typical Solvent |
|---|---|---|---|
| Alkyl Halide | Benzyl chloride | NaH, K2CO3, KOH | DMF, Acetonitrile |
| Alkyl Halide | Ethyl bromide | K2CO3 | Acetonitrile |
N-Arylation: N-arylation introduces aromatic moieties, significantly altering the electronic and steric properties of the imidazole ring. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.
Copper-Catalyzed N-Arylation: The Ullmann condensation, a classical copper-catalyzed reaction, provides a reliable route for N-arylation. Modern protocols often use copper(I) salts, such as CuI or CuBr, in combination with a ligand and a base. organic-chemistry.orgnih.gov Efficient systems have been developed using ligands like 4,7-dimethoxy-1,10-phenanthroline, which facilitate the coupling of imidazoles with aryl iodides and bromides under relatively mild conditions. researchgate.net The addition of polyethylene (B3416737) glycol (PEG) has been shown to accelerate these reactions. nih.gov These methods are valued for their tolerance of various functional groups. organic-chemistry.org
Palladium-Catalyzed N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination offers another powerful tool for N-arylation. These reactions typically employ a palladium precatalyst and a specialized ligand. researchgate.netnih.gov A key advantage is the high N1-selectivity that can be achieved with unsymmetrical imidazoles, such as 4-methylimidazole (B133652), using specific phosphine (B1218219) ligands. mit.edu It has been noted that imidazoles can inhibit the in-situ formation of the active Pd(0)-ligand complex; therefore, pre-heating the palladium source and the ligand before adding the imidazole substrate can drastically improve reaction efficacy. mit.edu
Table 2: Catalytic Systems for N-Arylation of Imidazoles This table is interactive. Users can sort by metal catalyst, typical ligand, or aryl source.
| Metal Catalyst | Typical Ligand | Typical Aryl Source |
|---|---|---|
| Copper(I) Bromide | Pyridin-2-yl β-ketones | Aryl bromides, Aryl iodides |
| Copper(I) Iodide | 4,7-Dimethoxy-1,10-phenanthroline | Aryl bromides, Aryl iodides |
| Palladium(II) Acetate | Buchwald-type phosphines | Aryl halides, Aryl triflates |
With the C2 and C4 positions of this compound already occupied, electrophilic substitution reactions are directed towards the C5 position. The imidazole ring is electron-rich and generally reactive towards electrophiles, although the reactivity is modulated by the existing substituents.
Nitration: Nitration of the imidazole ring typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. google.com The reaction proceeds via electrophilic attack of the nitronium ion (NO2+) on the imidazole core. For 2-methylimidazole, nitration has been shown to produce 2-methyl-5-nitroimidazole, demonstrating that substitution occurs at the C5 position. google.com The process can be highly exothermic and requires careful temperature control for safety and to achieve high yields. google.com
Halogenation: Direct halogenation of the imidazole ring can be achieved with reagents like bromine or N-bromosuccinimide (NBS). The electron-rich nature of the imidazole ring facilitates this electrophilic substitution. While specific examples for this compound are not prevalent, the general reactivity pattern of imidazoles suggests that halogenation would occur at the C5 position.
Green Chemistry Approaches and Sustainable Synthetic Protocols for Imidazole Carbaldehydes
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. The synthesis of imidazole derivatives, including carbaldehydes, has benefited significantly from the application of green chemistry principles, such as the use of multicomponent reactions, alternative energy sources, and recyclable catalysts.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The Debus-Radziszewski synthesis of imidazoles is a classic example of an MCR, typically involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium (B1175870) salt). researchgate.netresearchgate.net This one-pot approach offers high atom economy, reduces waste by minimizing intermediate isolation and purification steps, and simplifies reaction procedures. jocpr.com Various catalysts, including copper salts, have been employed to promote these reactions under mild conditions. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, offering significant advantages over conventional heating methods. nih.gov These advantages include dramatically reduced reaction times, improved product yields, and often, the ability to perform reactions under solvent-free conditions. derpharmachemica.com The synthesis of substituted imidazoles via multicomponent reactions has been shown to be highly efficient under microwave irradiation, often catalyzed by simple salts like cupric chloride or supported on silica (B1680970) gel. derpharmachemica.com For example, diversely functionalized imidazole-4-carboxylates have been synthesized in good yields through a one-pot, microwave-assisted multicomponent procedure. nih.gov
Table 3: Green Chemistry Strategies for Imidazole Synthesis This table is interactive. Users can sort by strategy, key advantage, or example application.
| Strategy | Key Advantage(s) | Example Application |
|---|---|---|
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | One-pot synthesis of 2,4,5-trisubstituted imidazoles |
| Microwave Irradiation | Rapid reaction times, higher yields, solvent-free conditions | Microwave-assisted synthesis of imidazole-4-carboxylates |
Comprehensive Spectroscopic and Structural Elucidation of 2 Methyl 1h Imidazole 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-Methyl-1H-imidazole-4-carbaldehyde can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the imidazole (B134444) ring, and the aldehyde group. The chemical shifts of these protons are influenced by their local electronic environment.
The key proton signals anticipated for this compound are:
Aldehyde Proton (-CHO): This proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.0 and 10.0 ppm, due to the deshielding effect of the carbonyl group.
Imidazole Ring Proton (C5-H): The proton on the C5 carbon of the imidazole ring is expected to resonate as a singlet, with its chemical shift influenced by the electronic nature of the ring and the adjacent aldehyde group.
Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position will appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm.
N-H Proton: The proton attached to the nitrogen atom of the imidazole ring (N1-H) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
For the isomeric compound, 4-methyl-1H-imidazole-5-carbaldehyde, the ¹H NMR spectrum in DMSO-d₆ shows a methyl signal at δ 2.59 ppm, an imidazolium (B1220033) C-H signal at δ 9.14 ppm, and an aldehyde proton at δ 9.94 ppm. researchgate.net In another derivative, 1-(2-Chlorobenzyl)-4-methyl-imidazole-5-carbaldehyde, the methyl protons appear at δ 2.42 ppm and the aldehyde proton at δ 9.73 ppm in CDCl₃. researchgate.net These values provide a reference for the expected chemical shifts in this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CHO | 9.0 - 10.0 | Singlet |
| C5-H | 7.0 - 8.0 | Singlet |
| -CH₃ | 2.0 - 2.5 | Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The expected ¹³C NMR signals are:
Carbonyl Carbon (C=O): The carbon of the aldehyde group is highly deshielded and will appear significantly downfield, typically in the range of δ 180-200 ppm.
Imidazole Ring Carbons (C2, C4, C5): The three carbon atoms of the imidazole ring will have characteristic chemical shifts. The C2 and C4 carbons, being attached to nitrogen atoms, will be downfield compared to the C5 carbon.
Methyl Carbon (-CH₃): The carbon of the methyl group will resonate in the upfield region of the spectrum, usually below δ 20 ppm.
In a study of the related compound imidazole-2-carboxaldehyde, the carbonyl carbon was observed at approximately 180 ppm. conicet.gov.ar For 2-methylimidazole (B133640), the methyl carbon appears around δ 13 ppm, while the ring carbons C4/C5 are found near δ 121 ppm and C2 at δ 145 ppm. chemicalbook.com These data help in predicting the chemical shifts for the target molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | 180 - 200 |
| C2 | 140 - 150 |
| C4 | 130 - 140 |
| C5 | 115 - 125 |
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would not show many cross-peaks as most protons are expected to be singlets. However, it could reveal long-range couplings, if any.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This technique would definitively link the proton signals of the methyl group and the C5-H to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, a correlation between the aldehyde proton and the C4 carbon of the imidazole ring would confirm the position of the carbaldehyde group. Similarly, correlations between the methyl protons and the C2 carbon would confirm the methyl group's position. In a study of imidazole-2-carboxaldehyde derivatives, HMBC was used to assign protons and carbons and to understand the tautomeric processes. conicet.gov.ar
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=N, and C=C functional groups.
Key expected FT-IR absorption bands include:
N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
C-H Stretching: Aromatic and methyl C-H stretching vibrations are expected to appear around 3100-3150 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde group is anticipated in the region of 1680-1710 cm⁻¹. Conjugation with the imidazole ring can shift this band to a lower wavenumber. vscht.cz
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1400-1650 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds of the ring and methyl group will be present in the fingerprint region (below 1500 cm⁻¹).
A detailed study on the isomer 3-methyl-3H-imidazole-4-carbaldehyde reported the C=O stretching vibration at 1680 cm⁻¹. nih.gov For 1H-Imidazole-4-carboxylic acid, a C=O stretching band was also observed at 1680 cm⁻¹. researchgate.net These findings support the predicted range for the carbonyl absorption in this compound.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3500 (broad) |
| Aromatic C-H | Stretching | 3100 - 3150 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=O (Aldehyde) | Stretching | 1680 - 1710 (strong) |
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further insight into the vibrational modes of the molecule.
Expected Raman signals include:
Ring Breathing Modes: The symmetric stretching and breathing vibrations of the imidazole ring are typically strong in the Raman spectrum and can be found in the fingerprint region.
C-H Stretching: The C-H stretching vibrations will also be present, similar to the FT-IR spectrum.
C=O Stretching: The carbonyl stretching vibration, while strong in the IR, may be weaker in the Raman spectrum.
A computational study of imidazole-2-carboxaldehyde has provided theoretical Raman spectra, which can serve as a guide for interpreting the experimental spectrum of its isomer. researchgate.net Furthermore, a comprehensive experimental and theoretical study on 3-methyl-3H-imidazole-4-carbaldehyde has detailed the Raman active modes. nih.gov For this isomer, prominent Raman bands were observed and assigned to various stretching and bending vibrations of the imidazole ring, methyl group, and aldehyde group, providing a solid basis for the analysis of this compound.
Electronic Spectroscopy for Conjugation and Chromophoric Analysis
Electronic spectroscopy provides critical insights into the electronic structure of molecules, particularly the nature of conjugated systems and chromophores. For this compound, techniques like Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are instrumental in characterizing its electronic transitions and photophysical properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. In this compound, the imidazole ring, with its conjugated π-system, and the attached carbaldehyde group constitute the primary chromophore. The absorption characteristics are dominated by π → π* and n → π* electronic transitions.
Detailed spectroscopic data for this compound is not extensively published, but analysis of closely related structural isomers and analogues provides a strong basis for understanding its absorption profile. For instance, imidazole-2-carbaldehyde exhibits a strong absorption peak around 280-287 nm. mdpi.comwalisongo.ac.idresearchgate.net This absorption is attributed to the n → π* transition of the carbonyl group (C=O) conjugated with the imidazole ring's π-system. mdpi.com A second, weaker absorption band is often observed at shorter wavelengths, such as 215 nm, corresponding to a π → π* transition within the heterocyclic ring. mdpi.com
The presence of a methyl group, as in 4-methyl-imidazole-2-carbaldehyde, can induce a slight bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect. This compound, an isomer of the subject molecule, shows characteristic absorption peaks at approximately 217 nm and 282 nm. mdpi.com These transitions are identified as the π → π* electron transition of the C=N bond in the imidazole ring and the n → π* electron transition of the conjugated system, respectively. mdpi.com
Based on this data, this compound is expected to display a similar UV-Vis absorption spectrum with two main absorption bands: a high-energy π → π* transition below 220 nm and a lower-energy n → π* transition in the 280-290 nm range. The exact position and intensity of these peaks can be influenced by the solvent polarity and pH, which can alter the electronic distribution and hydration state of the molecule. walisongo.ac.id
| Compound | λmax 1 (nm) (Transition) | λmax 2 (nm) (Transition) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Imidazole-2-carbaldehyde | 215 (π → π) | 280-287 (n → π) | Aqueous / Water | mdpi.comwalisongo.ac.id |
| 4-Methyl-imidazole-2-carbaldehyde | 217 (π → π) | 282 (n → π) | 2% Methanol (B129727) (aq) | mdpi.com |
| This compound (Predicted) | ~215-220 (π → π) | ~280-290 (n → π) | - | - |
Fluorescence Spectroscopy for Photophysical Characterization
Fluorescence spectroscopy detects the emission of photons from a molecule as it relaxes from an excited electronic state to its ground state. This technique is highly sensitive to the molecule's structural and electronic properties and its immediate environment. While not all absorbing molecules are fluorescent, N-heterocyclic compounds with conjugated systems can exhibit fluorescence.
The photophysical properties of this compound have not been specifically detailed, but studies on its isomer, imidazole-2-carboxaldehyde, confirm that it is a fluorescent species. researchgate.net Imidazole-2-carboxaldehyde has been shown to produce strong fluorescence peaks with excitation/emission maxima at approximately 290/440 nm and 350/440 nm. researchgate.net This fluorescence suggests that the imidazole aldehyde core can efficiently undergo radiative decay from its lowest singlet excited state. The presence of multiple excitation peaks leading to the same emission maximum indicates different pathways to populate the emissive state.
It is plausible that this compound also possesses fluorescent properties due to its analogous electronic structure. However, fluorescence is highly susceptible to quenching effects from the molecular environment, and factors such as concentration, solvent, and pH can significantly impact the emission intensity and wavelength. researchgate.net
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|
| Imidazole-2-carboxaldehyde | 290 | 440 | researchgate.net |
| 350 | 440 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust method for the analysis of volatile and thermally stable compounds like imidazole derivatives. For GC-MS analysis, imidazole compounds containing active hydrogens are often derivatized to improve their chromatographic behavior and volatility.
A specific GC-MS method has been developed for the detection of several imidazole-like compounds, including 2-methylimidazole-4-carbaldehyde (2MI4C). gdut.edu.cn In this method, the compound is derivatized prior to analysis. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. For the derivatized 2MI4C, the quantitative ion was identified at m/z 210, which corresponds to the derivatized molecular ion. gdut.edu.cn Key qualitative fragment ions were observed at m/z 110, 57, and 41, which arise from the systematic breakdown of the parent ion in the mass spectrometer. gdut.edu.cn This pattern is crucial for the unambiguous identification of the compound in complex mixtures.
| Ion Type | Mass-to-Charge Ratio (m/z) | Significance | Reference |
|---|---|---|---|
| Quantitative Ion (Parent) | 210 | Corresponds to the derivatized molecular ion. | gdut.edu.cn |
| Qualitative Ion (Fragment) | 110 | Key fragment for structural confirmation. | gdut.edu.cn |
| Qualitative Ion (Fragment) | 57 | Common fragment from derivatizing agent. | gdut.edu.cn |
| Qualitative Ion (Fragment) | 41 | Common fragment from derivatizing agent. | gdut.edu.cn |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy and precision, typically to four or more decimal places. This capability allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition.
The molecular formula of this compound is C₅H₆N₂O. The nominal mass (calculated using integer masses for the most abundant isotopes) is 110 Da. However, HRMS can distinguish this from other compounds with the same nominal mass. The calculated exact mass for C₅H₆N₂O is 110.048012819 Da. nih.gov Experimental measurement of a mass very close to this value using HRMS provides unambiguous confirmation of the compound's elemental formula, distinguishing it from isomers or other isobaric compounds.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₆N₂O | nih.gov |
| Nominal Mass | 110 Da | - |
| Calculated Exact Mass | 110.048012819 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This technique provides detailed structural information by revealing the connectivity of atoms within the molecule.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction is a pivotal technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about its internal structure, including bond lengths, bond angles, and crystal packing, can be obtained.
Single-Crystal X-ray Diffraction
As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. Such a study would provide precise atomic coordinates, bond lengths, and angles, offering unambiguous confirmation of its molecular structure and insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The determination of the crystal system and space group would further define its solid-state architecture.
For illustrative purposes, studies on related imidazole derivatives have demonstrated the power of this technique. For instance, the analysis of other crystalline imidazole compounds has revealed various crystal systems, including monoclinic and orthorhombic structures, highlighting the diverse packing arrangements these molecules can adopt usc.edu.
Powder X-ray Diffraction for Polymorph Analysis
A study on 2-methylimidazole reported its crystal structure to be orthorhombic . The powder diffraction pattern of a control sample of 2-methylimidazole exhibited characteristic peaks at specific 2θ angles, confirming its crystalline nature. The positions of these peaks are indicative of the unit cell dimensions and the arrangement of molecules within the crystal.
Below is a table summarizing the reported powder X-ray diffraction peaks for a control sample of 2-methylimidazole .
| 2θ Angle (°) |
| 17.49 |
| 17.76 |
| 21.77 |
| 25.87 |
| 26.17 |
Data for 2-methylimidazole, a related derivative.
The presence of sharp, well-defined peaks in a PXRD pattern is a clear indication of a material's crystallinity. Variations in peak positions or the appearance of new peaks can signify the presence of different polymorphs, which may possess distinct physical properties.
Thermal Analysis Techniques for Studying Derivative Stability (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are crucial for determining the thermal stability, melting behavior, and decomposition characteristics of chemical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed for this purpose.
While specific thermal analysis data for this compound is not available in the reviewed scientific literature, extensive studies on the related compound 2-methylimidazole provide a representative understanding of the thermal properties of this class of compounds.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of fusion. A study on 2-methylimidazole reported a melting point of 145°C for the control sample, with a latent heat of fusion (ΔH) of 137.2 J/g . These values are indicative of the energy required to disrupt the crystal lattice during the melting process.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the decomposition temperature and to study the thermal stability of materials. For 2-methylimidazole, the onset of degradation was observed at approximately 152°C, with a maximum degradation temperature (Tmax) of around 192°C . In this analysis, the control 2-methylimidazole sample lost approximately 97% of its weight during the heating process, indicating its decomposition profile .
The following table summarizes the thermal analysis data for the related compound, 2-methylimidazole.
| Thermal Analysis Parameter | Value (for 2-methylimidazole) | Reference |
| Melting Point (DSC) | 145°C | |
| Latent Heat of Fusion (ΔH) | 137.2 J/g | |
| Onset Degradation Temp (TGA) | ~152°C | |
| Maximum Degradation Temp (Tmax) | ~192°C |
Data for 2-methylimidazole, a related derivative.
This data underscores the importance of thermal analysis in characterizing the stability of imidazole derivatives. The melting point and decomposition temperature are critical parameters that define the practical temperature range for the handling, storage, and application of a compound.
Mechanistic Investigations of Reactions Involving 2 Methyl 1h Imidazole 4 Carbaldehyde
Reaction Kinetics and Thermodynamic Considerations
Detailed experimental and computational studies specifically quantifying the reaction kinetics and thermodynamics for 2-Methyl-1H-imidazole-4-carbaldehyde are not extensively available in current scientific literature. However, general principles can be applied to understand its behavior.
Kinetics: The rate of reactions involving this compound is dependent on the specific transformation. The molecule presents several reactive sites: the aldehyde group, the secondary amine (N-H) of the imidazole (B134444) ring, and the tertiary nitrogen. The aldehyde group is susceptible to nucleophilic attack, and the rate of such reactions can be influenced by pH. Acid catalysis can activate the carbonyl group towards weaker nucleophiles, while basic conditions can deprotonate the N-H group, enhancing its nucleophilicity for reactions like N-alkylation. The activation energies for these different reaction types would require specific experimental determination through methods such as spectroscopic monitoring of reactant/product concentrations over time. For comparison, a study on the hydrogenation of the related compound 2-imidazolecarboxaldehyde identified activation energies of 11.4 and 13.6 kcal/mol for the consecutive steps of the reaction. rsc.org
Catalytic Pathways and Mechanistic Intermediates in Imidazole Synthesis
While specific pathways detailing the synthesis of this compound are not prominently documented, its formation can be understood through the lens of classical imidazole synthesis mechanisms, such as the Debus-Radziszewski reaction. This reaction is a multicomponent condensation that forms substituted imidazoles. nih.gov
The general mechanism involves the reaction of a dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). The key mechanistic steps include the formation of a diimine intermediate from the dicarbonyl compound and ammonia. This intermediate then reacts with the aldehyde. For the specific synthesis of this compound, a plausible combination of reactants in a Debus-type synthesis could involve methylglyoxal (B44143) (an α-ketoaldehyde), glyoxal (B1671930) (a 1,2-dicarbonyl), and acetaldehyde (B116499) in the presence of an ammonia source. nih.gov The production of a stable aromatic imidazole is considered a thermodynamic driving force for this type of reaction. researchgate.net
Plausible Reactants for Debus-Radziszewski Synthesis
| Target Compound | Required Dicarbonyl | Required Aldehyde | Other Reagents |
|---|
The reaction likely proceeds through several intermediates, including the condensation of ammonia with the dicarbonyl compounds to form imines and diimines, followed by cyclization and subsequent dehydration to yield the aromatic imidazole ring.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The structure of this compound allows for different types of selectivity in its derivatization reactions.
Regioselectivity The molecule possesses multiple distinct reactive sites, leading to questions of regioselectivity. The imidazole ring contains two nitrogen atoms. Due to tautomerism, the proton on N-1 can migrate to N-3. However, the two nitrogens are not equivalent due to the substitution pattern. N-1 is adjacent to the C-2 methyl group, while N-3 is adjacent to the C-4 carbaldehyde.
N-Alkylation: In reactions like N-alkylation, a mixture of products (alkylation at N-1 vs. N-3) is possible. The outcome is governed by both steric and electronic factors. The methyl group at the C-2 position offers some steric hindrance to attack at the adjacent N-1 position. Conversely, the electron-withdrawing nature of the carbaldehyde group at C-4 reduces the electron density and nucleophilicity of the adjacent N-3. The specific conditions and the nature of the alkylating agent would determine the final product ratio.
Aldehyde vs. Ring Reactivity: There is also regioselectivity between reactions at the aldehyde functional group and reactions on the imidazole ring itself. The aldehyde is a primary site for nucleophilic addition and condensation reactions. The imidazole ring can undergo electrophilic substitution, but its reactivity is influenced by the existing substituents.
Potential Regiochemical Outcomes in Derivatization
| Reaction Type | Reagent Type | Reactive Site(s) | Potential Outcome |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | N-1 / N-3 | Mixture of 1-alkyl and 3-alkyl isomers |
| Condensation | Primary Amine | C-4 Aldehyde | Formation of Schiff base (imine) at C-4 |
| Reduction | Reducing Agent (e.g., NaBH₄) | C-4 Aldehyde | Formation of (2-Methyl-1H-imidazol-4-yl)methanol |
Stereoselectivity this compound is an achiral molecule. Therefore, stereoselectivity is not a factor in reactions unless a new chiral center is created. This occurs primarily in reactions at the aldehyde group.
Nucleophilic Addition: The addition of a nucleophile (e.g., a Grignard reagent or an organolithium reagent) to the carbonyl carbon of the aldehyde group creates a new stereocenter, resulting in a racemic mixture of enantiomers unless a chiral reagent, substrate, or catalyst is employed.
Asymmetric Synthesis: To achieve stereoselectivity and produce an excess of one enantiomer (an enantioenriched product), an asymmetric catalytic approach would be necessary. For example, the asymmetric reduction of the aldehyde to an alcohol could be accomplished using a chiral reducing agent or a catalyst-promoter system with chiral ligands. No specific studies detailing the stereoselective derivatization of this compound were identified in the literature search.
Advanced Research Applications of 2 Methyl 1h Imidazole 4 Carbaldehyde Derivatives
Medicinal Chemistry and Drug Discovery:
The imidazole (B134444) nucleus is a key structural component in many existing pharmaceutical agents and a privileged scaffold in drug discovery. nih.govmdpi.com Derivatives of 2-Methyl-1H-imidazole-4-carbaldehyde are of particular interest due to their synthetic accessibility and the broad spectrum of pharmacological activities they exhibit. Researchers are actively exploring these compounds in the design and synthesis of new therapeutic agents to combat infectious diseases and cancer. chemicalbook.com
Design and Synthesis of Anti-Infective Agents
The rise of drug-resistant pathogens presents a major global health challenge, necessitating the urgent development of new anti-infective agents. gavinpublishers.com Derivatives of this compound, particularly Schiff bases and other heterocyclic hybrids, have emerged as a promising class of compounds in this area. niscpr.res.inacademiaone.org The imidazole moiety is a fundamental component of many antimicrobial drugs, and its derivatives are known to interfere with critical microbial processes such as DNA replication, cell wall synthesis, and membrane integrity. mdpi.com
Derivatives of imidazole carbaldehydes are actively being investigated for their antibacterial properties. A common synthetic strategy involves the condensation of the aldehyde group with various amines to form Schiff bases. These Schiff bases and their metal complexes often exhibit enhanced antibacterial activity compared to the parent compounds. nih.govnih.gov
Research has shown that Schiff bases derived from imidazole aldehydes can effectively suppress the growth of both Gram-positive and Gram-negative bacteria. For instance, certain imidazole-based Schiff bases have demonstrated notable activity against Staphylococcus aureus, Bacillus subtilis, and Salmonella. niscpr.res.in The antibacterial efficacy of these compounds is often attributed to the azomethine group (-C=N-), which is crucial for their biological activity.
The following table summarizes the antibacterial activity of selected imidazole derivatives:
| Compound Type | Bacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| Imidazole Schiff Base Derivatives | Staphylococcus aureus | Active | niscpr.res.in |
| Imidazole Schiff Base Derivatives | Bacillus subtilis | Active | niscpr.res.in |
| Imidazole Schiff Base Derivatives | Salmonella | Active | niscpr.res.in |
| Metronidazole/1,2,3-triazole conjugates | E. coli | Potent Activity (IC50 = 360 nM for one derivative) | nih.gov |
| Metronidazole/1,2,3-triazole conjugates | P. aeruginosa | Potent Activity (IC50 = 710 nM for one derivative) | nih.gov |
The imidazole scaffold is a cornerstone of many clinically used antifungal drugs, such as clotrimazole (B1669251) and metronidazole. mdpi.commdpi.com Consequently, derivatives of this compound are being extensively studied for their potential as new antifungal agents. nih.gov These compounds often act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com
Studies have revealed that certain imidazole derivatives exhibit broad-spectrum antifungal activity. For example, some 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives have shown potent activity against Candida albicans and Penicillium chrysogenum. nih.gov The introduction of different substituents on the imidazole and other parts of the molecule allows for the fine-tuning of antifungal potency and spectrum. nih.gov
The table below presents the antifungal activity of specific imidazole derivatives:
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 31 (a 2,4-dienone imidazole derivative) | Candida albicans 64110 (fluconazole-resistant) | 8 | nih.gov |
| Compound 31 (a 2,4-dienone imidazole derivative) | Candida albicans ATCC 90028 | 2 | nih.gov |
| Compound 42 (a 2,4-dienone imidazole derivative) | Candida albicans ATCC 90028 | 4 | nih.gov |
| (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine | Saccharomyces | Inactive | niscpr.res.in |
| (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine | Aspergillus niger | Inactive | niscpr.res.in |
Derivatives of imidazole, particularly benzimidazoles, have a long history of use as antiparasitic agents. nih.gov Researchers are exploring novel imidazole-based compounds for their efficacy against a range of protozoan and helminthic parasites. researchgate.net The mechanism of action for many of these compounds involves interference with parasitic cellular integrity and metabolic pathways. nih.gov
Synthetic benzimidazole (B57391) derivatives have been tested in vitro against parasites such as Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis. nih.gov Results from these studies indicate that many of these compounds exhibit more potent antiprotozoal activity than the standard drug, Metronidazole. nih.gov The antiparasitic action of some imidazole derivatives is believed to involve the induction of oxidative stress within the parasite. researchgate.netnih.gov
Exploration in Anticancer Therapeutic Development
The imidazole ring is a prominent feature in several anticancer drugs, highlighting its importance as a pharmacophore in oncology research. nih.govnih.gov Derivatives synthesized from this compound are being investigated for their potential to inhibit the growth of various cancer cells. researchgate.net The anticancer activity of these compounds is often linked to their ability to interfere with key cellular processes in cancer cells, such as cell division and signaling pathways. nih.gov
A significant area of research focuses on the cytotoxic effects of novel imidazole derivatives on a variety of human cancer cell lines. waocp.com These in vitro studies are crucial for identifying promising lead compounds for further development. The cytotoxic potential is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Numerous studies have demonstrated the potent cytotoxic activity of imidazole-based compounds. For example, certain 2-phenyl benzimidazole derivatives have shown significant cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Similarly, other imidazole derivatives have displayed promising activity against hepatocellular carcinoma (HepG2) cells. waocp.com The structure-activity relationship of these compounds is a key area of investigation, with modifications to the substituents on the imidazole ring and other parts of the molecule leading to significant changes in their cytotoxic potency. waocp.com
The following table summarizes the cytotoxic activity of selected imidazole derivatives against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 22 (a benzimidazole sulfonamide) | A549 (Lung) | 0.15 | nih.gov |
| Compound 22 (a benzimidazole sulfonamide) | HeLa (Cervical) | 0.21 | nih.gov |
| Compound 22 (a benzimidazole sulfonamide) | HepG2 (Liver) | 0.33 | nih.gov |
| Compound 22 (a benzimidazole sulfonamide) | MCF-7 (Breast) | 0.17 | nih.gov |
| Compound 37 (a benzimidazole-pyrazole derivative) | A549 (Lung) | 2.2 | nih.gov |
| Compound 38 (a benzimidazole-pyrazole derivative) | A549 (Lung) | 2.8 | nih.gov |
| Compound 35 (a 2-phenyl benzimidazole derivative) | MCF-7 (Breast) | 3.37 | nih.gov |
| Compound 36 (a 2-phenyl benzimidazole derivative) | MCF-7 (Breast) | 6.30 | nih.gov |
| Azole compound 2b (2-methylimidazole derivative) | HepG2 (Liver) | <50 | waocp.com |
| Azole compound 4c (2-methyl-4-nitroimidazole derivative) | HepG2 (Liver) | <50 | waocp.com |
| Azole compound 2d (benzimidazole derivative) | HepG2 (Liver) | <50 | waocp.com |
| Azole compound 3d (benzimidazole derivative) | HepG2 (Liver) | <50 | waocp.com |
Mechanisms of Action in Anticancer Research
Derivatives of this compound have emerged as a promising class of compounds in anticancer research due to their diverse mechanisms of action that target various hallmarks of cancer. The imidazole core is a key pharmacophore that can be readily modified to interact with a multitude of biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. mdpi.com
One of the primary mechanisms through which these derivatives exert their anticancer effects is through the inhibition of kinases . Kinases are crucial enzymes in signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature in many cancers. Imidazole-based compounds have been designed to target specific kinases, such as Transforming growth factor β-activated kinase 1 (TAK1), which plays a pro-survival role in cancer cells by inducing the expression of anti-apoptotic proteins. nih.gov Inhibition of TAK1 by imidazole derivatives can sensitize tumor cells to apoptosis-inducing agents. nih.gov
Another significant mechanism is the inhibition of enzymes crucial for cancer cell metabolism and proliferation , such as histone deacetylases (HDACs) and farnesyltransferase. nih.gov HDAC inhibitors can alter gene expression to induce cell cycle arrest and apoptosis in cancer cells. The imidazole moiety in these derivatives often plays a crucial role in binding to the active site of these enzymes.
Furthermore, some derivatives of this compound act as DNA binding agents . The electron-rich nature of the imidazole ring allows these compounds to interact with DNA, potentially leading to DNA damage and subsequent cell death in rapidly dividing cancer cells. Modifications to the imidazole scaffold can enhance the DNA binding affinity and selectivity for cancer cells.
The induction of apoptosis , or programmed cell death, is another key anticancer mechanism. Imidazole derivatives can trigger apoptosis through various pathways, including the activation of caspases and the disruption of mitochondrial function. By promoting apoptosis, these compounds can effectively eliminate cancer cells. mdpi.com
Investigation as Enzyme Inhibitors and Receptor Modulators
The structural versatility of this compound derivatives makes them potent candidates for the development of specific enzyme inhibitors and receptor modulators. researchgate.net The imidazole ring can act as a hydrogen bond donor and acceptor, and it can coordinate with metal ions, properties that are crucial for binding to the active sites of enzymes and receptors. mdpi.com
As enzyme inhibitors , these derivatives have shown activity against a wide range of enzymes implicated in various diseases. For instance, they have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in immune suppression in cancer. nih.gov By inhibiting IDO, these compounds can help to restore the immune response against tumors. nih.gov They have also been explored as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov PARP-1 inhibitors can be particularly effective in treating cancers with specific DNA repair deficiencies. nih.gov Additionally, imidazole derivatives have been studied as inhibitors of carbonic anhydrases, which are involved in pH regulation and are overexpressed in some tumors. semanticscholar.org
In their role as receptor modulators , derivatives of this compound can be designed to interact with various cellular receptors. Their ability to modulate receptor activity can have significant therapeutic implications. For example, they have been investigated for their potential to modulate the activity of receptors involved in inflammatory processes. nih.gov The specific interactions with receptors are often governed by the substituents on the imidazole ring, which can be tailored to achieve high affinity and selectivity. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in the rational design of more potent and selective derivatives of this compound. These studies aim to identify the key structural features that govern the biological activity of these compounds. researchgate.netjopir.in
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. For imidazole derivatives, SAR studies have revealed that the nature and position of substituents on the imidazole ring, as well as on the aldehyde-derived functional groups, are critical for activity. researchgate.netmdpi.com For example, the introduction of specific alkyl or aryl groups at different positions can significantly influence the compound's potency and selectivity as an enzyme inhibitor or receptor modulator. nih.govresearchgate.net The planarity and electronic properties of the imidazole ring system are also important for its interaction with biological targets. researchgate.net
QSAR studies take this a step further by using statistical methods to correlate the physicochemical properties of the molecules with their biological activities. nih.govresearchgate.net This allows for the development of mathematical models that can predict the activity of novel, unsynthesized compounds. nih.gov For imidazole-containing compounds, QSAR models have been developed to predict their anticancer activity, with descriptors such as molecular volume, shape, and polarity being identified as important factors. nih.govresearchgate.net These models are valuable tools in the early stages of drug discovery, enabling the prioritization of compounds for synthesis and testing. nih.govrjptonline.org
| Study Type | Key Findings for Imidazole Derivatives | Implications for Design |
| SAR | Substituents on the imidazole ring significantly impact potency and selectivity. nih.govresearchgate.net | Allows for targeted modifications to enhance desired biological activity. |
| QSAR | Physicochemical properties like volume, shape, and polarity are correlated with anticancer activity. nih.govresearchgate.net | Enables computational prediction of the activity of new derivatives, streamlining the drug discovery process. nih.gov |
Computational Docking and Molecular Modeling for Ligand-Target Interactions
Computational docking and molecular modeling are powerful in silico tools used to predict and analyze the binding interactions between a ligand, such as a derivative of this compound, and its biological target at the atomic level. mdpi.comresearchgate.net These methods provide valuable insights into the binding mode, affinity, and selectivity of a compound, thereby guiding the drug design and optimization process. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net For imidazole derivatives, docking studies have been instrumental in understanding how they interact with the amino acid residues of their target proteins. nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-target complex. nih.govekb.eg For example, docking studies have helped to elucidate the binding mode of imidazole-based inhibitors in the active site of kinases and other enzymes. mdpi.com
Molecular modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations, which can provide a dynamic picture of the ligand-target interaction over time. mdpi.com MD simulations can assess the stability of the predicted binding pose from docking and can reveal conformational changes in both the ligand and the target upon binding. mdpi.com These computational approaches are essential for understanding the structural basis of a compound's activity and for designing new derivatives with improved binding affinity and specificity. researchgate.net
| Computational Technique | Information Provided | Application in Drug Design |
| Molecular Docking | Predicts binding orientation and identifies key interactions (e.g., hydrogen bonds). researchgate.netnih.gov | Guides the design of ligands with improved complementarity to the target's active site. |
| Molecular Modeling (MD Simulations) | Assesses the stability of the ligand-protein complex and reveals dynamic conformational changes. mdpi.com | Helps in refining the design of inhibitors by considering the dynamic nature of the target. |
Materials Science and Supramolecular Chemistry
Beyond their biomedical applications, derivatives of this compound are valuable components in materials science and supramolecular chemistry, primarily due to their ability to act as versatile ligands in coordination chemistry. rsc.orgresearchgate.net
Synthesis of Ligands for Coordination Chemistry
The imidazole moiety, with its two nitrogen donor atoms, and the carbaldehyde group, which can be further functionalized, make this compound an excellent precursor for the synthesis of a wide variety of ligands. rsc.orgresearchgate.net These ligands can be designed to have specific coordination properties, allowing for the construction of complex metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting structural and functional properties. researchgate.netnih.gov The synthetic versatility of the carbaldehyde group allows for the introduction of other coordinating groups, leading to the formation of polydentate ligands that can form stable complexes with a range of metal ions. researchgate.netdergipark.org.tr
Chelation Properties with Transition Metal Ions
Derivatives of this compound, when appropriately functionalized, exhibit excellent chelation properties with transition metal ions. researchgate.net The imidazole nitrogen atoms can coordinate to the metal center, and if the carbaldehyde group is converted into another donor group (e.g., an oxime or a Schiff base), a multidentate ligand is formed that can bind to a metal ion through multiple coordination sites, forming a stable chelate ring. uomustansiriyah.edu.iq
The coordination complexes formed with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) have been investigated for their catalytic, magnetic, and biological properties. nih.govresearchgate.net The geometry and stability of these complexes are influenced by the nature of the metal ion, the specific substituents on the imidazole ligand, and the reaction conditions. The ability to fine-tune the electronic and steric properties of the ligand allows for the rational design of metal complexes with desired characteristics for applications in catalysis, sensing, and materials science. nih.govmdpi.com
| Metal Ion | Coordination Geometry | Potential Applications |
| Copper(II) | Square planar, Distorted octahedral nih.gov | Catalysis, Antimicrobial agents nih.gov |
| Nickel(II) | Tetrahedral, Octahedral researchgate.net | Magnetic materials, Catalysis |
| Zinc(II) | Tetrahedral | Luminescent materials, Sensing nih.gov |
| Cobalt(II) | Tetrahedral, Octahedral uomustansiriyah.edu.iq | Catalysis, Magnetic materials |
Formation of Metal Complexes
The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions. This interaction is primarily through the sp²-hybridized nitrogen atom, which acts as a Lewis base. The derivatization of this compound, often through the formation of Schiff bases, introduces additional coordination sites, allowing for the creation of multidentate ligands. These ligands can then form stable complexes with a range of transition and main group metals.
While specific research on discrete metal complexes of this compound is not extensively detailed in publicly available literature, the principles of imidazole-based ligand coordination are well-documented. For instance, Schiff base ligands derived from imidazole-2-carboxaldehyde have been shown to form complexes with Co(II), Ni(II), Cu(II), and Zn(II). In such complexes, the imidazole nitrogen and the imine nitrogen of the Schiff base typically coordinate to the metal center. It is a reasonable extrapolation that derivatives of this compound would exhibit similar coordination behavior, yielding complexes with interesting magnetic, electronic, and structural properties. The methyl group at the 2-position may also introduce steric effects that can influence the geometry and stability of the resulting metal complexes.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The imidazole ring is a common functional group in ligands used for the synthesis of these materials due to its ability to bridge metal centers. researchgate.netrsc.org Derivatives of this compound can be utilized as ligands to construct novel MOFs and coordination polymers with tailored properties.
For example, ligands containing multiple imidazole units have been successfully used to create coordination polymers with diverse topologies and potential applications in gas storage and catalysis. nih.govnih.gov The aldehyde functional group in this compound offers a reactive site for post-synthetic modification of MOFs, allowing for the introduction of further functionalities. Although direct incorporation of this compound into MOF structures is not widely reported, the use of similar imidazole derivatives is prevalent. For instance, 2-methylimidazole (B133640) has been employed as a modulator in the synthesis of 2D Cu-based MOFs, influencing their morphology and catalytic activity. rsc.org This suggests that this compound could similarly be used to tune the properties of MOFs and coordination polymers.
The table below summarizes examples of coordination polymers synthesized from imidazole-containing ligands, illustrating the structural diversity achievable.
| Metal Ion | Imidazole-based Ligand | Resulting Structure | Reference |
| Zn(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | 3D supramolecular framework | mdpi.com |
| Cu(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Distorted hexahedron geometry | mdpi.com |
| Fe(II) | 1-Ethyl-imidazole | 2D Hofmann-like structure | mdpi.com |
| Fe(II) | 1-Benzyl-imidazole | 1D chain structure | mdpi.com |
Development of Functionalized Polymers
The aldehyde group of this compound is a key feature for its incorporation into polymeric structures. This can be achieved through various polymerization techniques or by post-polymerization modification of existing polymers. The resulting imidazole-functionalized polymers can exhibit a range of interesting properties, including metal-ion chelation, catalytic activity, and pH-responsiveness.
For instance, polymers containing imidazole functionalities have been prepared and used as supports for catalysts. researchgate.net These materials can immobilize metal catalysts, facilitating their recovery and reuse. The synthesis of random terpolymers bearing multidentate imidazole units has been reported, and these polymers have been used for the functionalization of cadmium sulfide (B99878) nanowires. benicewiczgroup.com While direct polymerization of this compound is not a common approach, its derivatives, such as vinylimidazoles, are readily polymerizable. Furthermore, the aldehyde can be used to graft the imidazole moiety onto polymers with suitable reactive groups. Imidazole-functionalized porous organic polymers have also been developed for applications such as the efficient extraction of uranium from aqueous solutions. rsc.org
Design of Chemosensors and Probes for Ion Detection
The ability of the imidazole ring to interact with both cations and anions makes its derivatives excellent candidates for the development of chemosensors. mdpi.com These sensors can detect the presence of specific ions through changes in their optical properties, such as color or fluorescence. The aldehyde group in this compound can be readily modified to introduce fluorophores or other signaling units, allowing for the rational design of highly sensitive and selective sensors.
Optical chemosensors based on imidazole derivatives operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.gov The binding of an ion to the imidazole moiety can modulate these processes, leading to a detectable change in the sensor's absorption or emission spectrum.
For example, a novel 2,4,5-triheteroarylimidazole bearing indolyl and furyl moieties was synthesized and its chemosensory ability was investigated. mdpi.com This compound exhibited a fluorescence enhancement in the presence of certain cations and a quenching of fluorescence with others, demonstrating its potential as a multi-ion sensor. mdpi.com Imidazole-based fluorescent sensors have also been developed for the detection of hazardous ions like mercury. nih.gov
The table below summarizes the fluorescence response of an exemplary imidazole derivative upon interaction with various ions in an aqueous medium.
| Ion | Fluorescence Response |
| HSO₄⁻ | Slight enhancement |
| Fe²⁺ | Enhancement |
| Sn²⁺ | Enhancement |
| Fe³⁺ | Enhancement |
| Al³⁺ | Enhancement |
| Cu²⁺ | Quenching |
Data compiled from a study on a novel 2,4,5-triheteroarylimidazole derivative. mdpi.com
The selectivity of imidazole-based chemosensors is determined by a combination of factors, including the size and charge of the ion, the coordination geometry of the binding site, and the electronic properties of the imidazole derivative. The sp² nitrogen atom of the imidazole ring is a primary binding site for cations. nih.gov Computational studies have shown that electron-donating groups on the imidazole ring increase the metal-binding energy, while electron-withdrawing groups decrease it. nih.gov
The N-H proton of the imidazole ring can act as a hydrogen bond donor, enabling the binding of anions. rsc.org The acidity of this proton can be tuned by introducing different substituents on the imidazole ring, thereby influencing the anion binding affinity and selectivity. For instance, in an aqueous medium, a novel imidazole derivative showed a selective fluorescence enhancement in the presence of the hydrogen sulfate (B86663) (HSO₄⁻) anion. mdpi.com This selectivity arises from the specific hydrogen bonding interactions between the sensor and the anion.
Catalysis
The imidazole ring is a key component of many enzymatic active sites, where it participates in acid-base and nucleophilic catalysis. nih.gov This has inspired the development of synthetic catalysts based on imidazole derivatives for a variety of organic transformations. The aldehyde functionality of this compound can be utilized to immobilize these catalytic moieties onto solid supports, facilitating catalyst separation and recycling.
A notable application in catalysis is the selective hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole, a valuable chemical intermediate. This transformation has been achieved using palladium-impregnated Al-Ti mixed oxide catalysts. rsc.org In this reaction, the aldehyde group is first reduced to a hydroxyl group, which is then further hydrogenated to a methyl group. rsc.org This process highlights the potential for catalytic transformations involving the aldehyde group of imidazole-4-carbaldehydes.
Furthermore, imidazole-functionalized polymer microspheres and fibers have been used to immobilize oxovanadium(IV) catalysts. researchgate.net These materials have shown high catalytic activity in the oxidation of thioanisole. researchgate.net The imidazole groups act as ligands that coordinate to the vanadium center, creating a catalytically active species that is confined to the polymer support.
Utilization as Organocatalysts
The imidazole core is a versatile functional group in the field of organocatalysis. ias.ac.in Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. ias.ac.in The imidazole ring is amphoteric, meaning it possesses both a basic pyridine-like nitrogen atom and an acidic N-H group, allowing it to act as both a proton donor and acceptor. ias.ac.in This dual functionality enables it to activate substrates and reagents through various non-covalent interactions, such as hydrogen bonding.
While specific studies focusing exclusively on derivatives of this compound as organocatalysts are not extensively detailed, the broader class of imidazole-containing compounds has been successfully employed in numerous organic transformations. For instance, imidazole itself has been used to catalyze multicomponent reactions for the synthesis of diverse and highly functionalized heterocyclic compounds. rsc.org Its moderate basicity is often sufficient to promote reactions while minimizing the formation of byproducts. ias.ac.in The derivatization of the this compound backbone could lead to more specialized organocatalysts with tailored steric and electronic properties for asymmetric synthesis.
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The aldehyde functional group of this compound is a key feature that allows it to serve as a building block for sophisticated ligands used in catalysis. dergipark.org.tr Through condensation reactions, typically with primary amines, the carbaldehyde is readily converted into Schiff base (or imine) derivatives. These Schiff base ligands, containing the imidazole moiety, are excellent chelating agents for a wide variety of metal ions.
Homogeneous Catalysis
In homogeneous catalysis, metal complexes are dissolved in the reaction medium along with the reactants. Schiff base ligands derived from imidazole aldehydes can coordinate with metal centers like cobalt (II), nickel (II), copper (II), and zinc (II). nih.gov The resulting metal complexes can act as highly efficient catalysts. The imidazole ring's nitrogen atoms and the imine nitrogen of the Schiff base can act as bidentate or tridentate donors, forming stable complexes that can activate substrates and facilitate chemical transformations. nih.gov For example, Schiff base complexes derived from imidazole-2-carboxaldehyde (a structural isomer of the title compound) have been synthesized and characterized for their catalytic potential. nih.gov
Heterogeneous Catalysis
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, which simplifies catalyst separation and recycling. mdpi.com Ligands derived from imidazole-4-carbaldehydes can be immobilized onto solid supports to create robust heterogeneous catalysts. A study on derivatives of the closely related 2-phenyl-1H-imidazole-4-carbaldehyde demonstrated this principle. researchgate.net In this research, Schiff base ligands were synthesized by reacting the aldehyde with chiral amines. researchgate.net These ligands were then used to form copper (II) complexes which were subsequently supported on clay minerals like calcium-montmorillonite (Ca-MMT) and copper-montmorillonite (Cu-MMT). researchgate.net These solid-supported catalysts were effective in promoting the Henry reaction (a carbon-carbon bond-forming nitroaldol reaction) and could be recycled without a significant loss of activity. researchgate.net
The following table summarizes examples of catalysis using ligands derived from structurally similar imidazole aldehydes.
| Imidazole Aldehyde Precursor | Ligand Type | Metal Center | Catalysis Type | Application |
| Imidazole-2-carboxaldehyde | Schiff Base | Co(II), Ni(II), Cu(II), Zn(II) | Homogeneous | General Catalysis |
| 2-Phenyl-1H-imidazole-4-carbaldehyde | Chiral Imine | Copper (II) | Homogeneous | Henry Reaction |
| 2-Phenyl-1H-imidazole-4-carbaldehyde | Chiral Imine | Copper (II) | Heterogeneous (on Clay) | Henry Reaction |
Theoretical and Computational Studies of 2 Methyl 1h Imidazole 4 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic structure of 2-Methyl-1H-imidazole-4-carbaldehyde. These calculations, often employing Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule, which in turn dictates its reactivity. Key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be determined.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For imidazole (B134444) derivatives, the lone pair of electrons on the nitrogen atoms and the π-system of the ring and the carbaldehyde group significantly influence the HOMO and LUMO.
Molecular electrostatic potential (MEP) maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbaldehyde group and the nitrogen atom not bonded to hydrogen are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles.
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H6N2O |
| Molecular Weight | 110.11 g/mol |
| XLogP3-AA | 0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 110.048012819 g/mol |
| Topological Polar Surface Area | 45.8 Ų |
Data sourced from PubChem. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules.
The imidazole ring is rigid, but the carbaldehyde group has rotational freedom around the carbon-carbon single bond connecting it to the ring. MD simulations can reveal the preferred orientation of the carbaldehyde group and the energy barriers between different conformations. This information is crucial for understanding how the molecule might fit into a binding site of a protein or interact with other molecules.
Furthermore, MD simulations can shed light on intermolecular interactions. In a condensed phase, molecules of this compound can interact with each other through hydrogen bonding (via the N-H group and the carbonyl oxygen) and π-π stacking of the imidazole rings. In solution, the interactions with solvent molecules will also play a significant role in its behavior. Studies on related phenylimidazoles have shown that N–H···N intermolecular interactions are significant in their crystal packing and cohesive energies. acs.org
Mechanistic Insights from Computational Modeling of Reaction Pathways
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be identified. This is particularly useful for understanding reactions where experimental detection of short-lived intermediates is challenging.
For instance, the synthesis of imidazole derivatives can be studied computationally to understand the regioselectivity of the reaction. nih.gov The carbaldehyde group of this compound is a key functional group that can participate in various reactions, such as nucleophilic addition, condensation, and oxidation. Computational studies can model the step-by-step mechanism of these reactions, providing detailed information about the geometry and energy of the transition states. For example, the decarbonylation reaction of imidazole-2-carbaldehydes in ethanol (B145695) has been suggested to proceed via nucleophilic attack of the alcohol on the carbonyl group. researchgate.net Similarly, the formation of 2-methylimidazole (B133640) and 4-methylimidazole (B133652) in the Maillard reaction has been investigated, proposing pathways involving α-dicarbonyl compounds and aldehydes. nih.gov
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. These predictions can help in the structural elucidation of the compound and its reaction products.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using quantum chemical methods. These calculated values, when compared with experimental data, can confirm the molecular structure. For example, a study on 4-Methyl-5-Imidazole Carbaldehyde derivatives reported ¹H NMR chemical shifts for the methyl, aromatic, and aldehyde protons. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For instance, the computational UV-vis spectra of the related imidazole-2-carboxaldehyde show absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Imidazole |
| Imidazole-2-carboxaldehyde |
| 1-phenyl-1H-imidazoles |
| 4-Methyl-5-Imidazole Carbaldehyde |
| 2-nitroimidazole |
| Phenylimidazoles |
| 2-methylimidazole |
Future Directions and Emerging Paradigms in 2 Methyl 1h Imidazole 4 Carbaldehyde Research
Innovations in Sustainable Synthesis and Process Intensification
The future of chemical manufacturing hinges on the development of environmentally benign and efficient processes. For 2-Methyl-1H-imidazole-4-carbaldehyde, research is pivoting towards sustainable synthesis, often referred to as "green chemistry." This approach aims to reduce waste, minimize the use of hazardous substances, and lower energy consumption. Innovations include the use of reusable heterogeneous catalysts, such as metal-doped mixed oxides, which can replace traditional homogeneous catalysts that are difficult to separate from the reaction mixture. The development of synthetic routes in aqueous media or under solvent-free conditions is another key area of focus, significantly reducing the reliance on volatile organic compounds. benthamscience.comresearchgate.net
Process intensification represents a paradigm shift from traditional batch processing to continuous manufacturing. Methodologies like microreactor technology offer substantial advantages, including superior heat and mass transfer, enhanced safety, and precise control over reaction conditions. tandfonline.com For the synthesis of imidazole (B134444) derivatives, techniques such as using a spinning tube-in-tube reactor are being explored to improve efficiency and yield. The integration of these technologies is expected to lead to more streamlined, cost-effective, and sustainable production of this compound.
Table 1: Comparison of Conventional vs. Sustainable Synthesis Approaches
| Feature | Conventional Synthesis | Sustainable Synthesis & Process Intensification |
|---|---|---|
| Catalysts | Often homogeneous, single-use | Heterogeneous, reusable, nanocatalysts researchgate.net |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |
| Process Type | Batch processing | Continuous flow, microreactors tandfonline.com |
| Energy Use | Often high temperature and pressure | Lower energy requirements, microwave-assisted synthesis benthamscience.com |
| Waste Generation | Higher, with hazardous byproducts | Minimized waste, improved atom economy |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The structural scaffold of this compound is a valuable starting point for discovering new molecules with unique properties. High-Throughput Screening (HTS) and combinatorial chemistry are powerful tools that can accelerate this discovery process immensely. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of derivatives by systematically modifying different parts of the parent molecule.
Once these libraries are created, HTS can be employed to rapidly test thousands of compounds for a specific biological activity or material property. For instance, derivatives of this compound could be screened for their potential as enzyme inhibitors, antimicrobial agents, or corrosion inhibitors. Furthermore, multistep virtual screening, a computational HTS method, can be used to identify promising candidates before they are even synthesized, saving significant time and resources. This synergy between automated synthesis and rapid screening is a key emerging paradigm for unlocking the full potential of the this compound core structure.
Advanced Applications in Nanotechnology and Optoelectronic Materials
The unique electronic and structural properties of the imidazole ring make it an attractive component for advanced materials. Research into this compound and its derivatives is expanding into the realms of nanotechnology and optoelectronics.
In nanotechnology, imidazole derivatives are being explored for several applications. They can function as capping agents to form protective films on nanoparticles, preventing oxidation and improving stability. mdpi.com Imidazole compounds are also integral to the formation of Metal-Organic Frameworks (MOFs), which are crystalline materials with porous structures. researchgate.netrsc.orgrsc.org These MOFs can be used for gas storage, catalysis, and as carriers for the controlled delivery of molecules like corrosion inhibitors. mdpi.com Additionally, the fluorescent properties of some imidazole derivatives make them ideal for developing highly sensitive and selective chemosensors for detecting metal ions like copper and mercury or other environmental pollutants. seejph.comnih.govresearchgate.net
In the field of optoelectronics, imidazole-based materials are showing significant promise for use in Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net Their strong electron-withdrawing nature makes them suitable for use as emitters, hosts, and electron-transporting materials within OLED devices. tandfonline.com The ability to tune the molecular structure of imidazole derivatives allows for the creation of materials that emit light across the visible spectrum, from deep blue to red. mdpi.com The aldehyde group on this compound provides a reactive site for synthesizing more complex, conjugated molecules required for these advanced electronic applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design of new compounds. By training algorithms on existing chemical data, AI/ML models can predict the properties of virtual molecules before they are synthesized in a lab. This predictive power dramatically accelerates the design-make-test-analyze cycle.
For this compound, AI and ML can be used to design novel derivatives with optimized characteristics. For example, algorithms can predict a derivative's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile for potential pharmaceutical applications. In materials science, ML models can predict properties like thermal stability, electronic bandgap, and charge carrier mobility, guiding the design of new materials for optoelectronic devices. mdpi.com This computational-first approach allows researchers to prioritize the synthesis of only the most promising candidates, making the discovery process more efficient and targeted.
Table 2: Properties of Imidazole Derivatives Predictable by AI/ML Models
| Property Category | Specific Property | Relevance |
|---|---|---|
| Physicochemical | Solubility | Formulation and bioavailability |
| Melting Point | Material processing and stability | |
| LogP (Lipophilicity) | Drug absorption and distribution | |
| Pharmacokinetic (ADMET) | Intestinal Absorption | Oral drug viability |
| Blood-Brain Barrier Permeation | CNS drug targeting | |
| Metabolic Stability | Drug half-life and dosing | |
| Toxicity/Mutagenicity | Safety assessment | |
| Material/Electronic | Triplet Energy | OLED host material suitability mdpi.com |
| Electron/Hole Mobility | Charge transport in organic electronics mdpi.com | |
| Band Gap | Optoelectronic properties | |
| Adsorption Energy | Corrosion inhibition effectiveness kfupm.edu.sa |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-Methyl-1H-imidazole-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving imidazole derivatives and aldehydes. For example, in metal-organic framework (MOF) synthesis, it is generated in situ from precursors like hydrazine and this compound under controlled solvent and temperature conditions . Optimization includes adjusting stoichiometry, solvent polarity (e.g., water or organic solvents), and reaction time to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product.
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- FT-IR spectroscopy to confirm aldehyde (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations.
- Melting point analysis (e.g., mp ~140–145°C for structurally similar imidazole-carbaldehydes) to assess crystallinity .
- Mass spectrometry (ESI-MS or HRMS) for molecular ion validation.
Advanced Research Questions
Q. How does the pH environment influence the complexation behavior of this compound with transition metals, and what methodological approaches are used to study these interactions?
- Methodological Answer : The ligand forms stable 1:1 complexes with Cu(II) ions, as demonstrated by UV-Vis spectroscopy (λmax = 375 nm). Stability is pH-dependent, with optimal complexation observed at pH 3.34–4.15. Researchers employ the mole ratio method and continuous variation (Job’s plot) to determine stoichiometry, while stability constants (log K = 8.6) are calculated using Benesi-Hildebrand plots . pH adjustments must avoid ligand protonation or metal hydrolysis.
Q. What strategies are effective in resolving contradictions between reported spectroscopic data for this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or crystallographic variations. Strategies include:
- Comparative solvent studies to isolate environmental impacts.
- Single-crystal X-ray diffraction to resolve structural ambiguities (using software like SHELXL or ORTEP for refinement) .
- Multivariate analysis (e.g., PCA) to identify outlier datasets.
Q. What considerations are critical when employing this compound as a ligand in the design of metal-organic frameworks (MOFs)?
- Methodological Answer : Key factors include:
- Ligand flexibility : The aldehyde group enables post-synthetic modifications (e.g., Schiff base formation).
- Coordination geometry : The imidazole nitrogen acts as a donor site, favoring octahedral or tetrahedral metal centers.
- Thermal/chemical stability : MOFs like STU-5 (derived from this ligand) require stability under hydrothermal conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ligand solubility during MOF assembly.
Data Analysis and Experimental Design
Q. How can researchers employ graph-set analysis to interpret hydrogen-bonding networks in this compound crystals?
- Methodological Answer : Using Etter’s graph-set notation, analyze intermolecular interactions (e.g., N–H···O or C–H···O bonds) from crystallographic data. Assign descriptors like D (donor), A (acceptor), and R²₂ (ring motifs) to classify patterns. Software like Mercury (CCDC) facilitates visualization and quantitative analysis .
Q. What experimental controls are essential when studying the biological activity of this compound derivatives?
- Methodological Answer : Include:
- Negative controls : Solvent-only samples to rule out vehicle effects.
- Positive controls : Reference compounds with known activity (e.g., antifungal agents for antimicrobial assays).
- Dose-response curves to establish EC₅₀/IC₅₀ values.
- Stability assays : Monitor compound integrity under physiological pH/temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
